Cas no 82209-75-4 (3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy-)
3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy-
- 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5,6-dimethoxy-1-benzofuran-3-ol
- liconeolignan
- HY-121760
- 3-Benzofuranol, 2-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-5,6-dimethoxy-
- 82209-75-4
- DTXSID20231632
- AKOS040752567
- 2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-5,6-dimethoxybenzofuran-3-ol
- CS-0083253
-
- Inchi: 1S/C21H22O5/c1-12(2)5-6-13-9-14(7-8-16(13)22)21-20(23)15-10-18(24-3)19(25-4)11-17(15)26-21/h5,7-11,22-23H,6H2,1-4H3
- InChI Key: KRWXHCWICDLYOY-UHFFFAOYSA-N
- SMILES: O1C2C=C(C(=CC=2C(=C1C1=CC=C(C(C/C=C(\C)/C)=C1)O)O)OC)OC
Computed Properties
- Exact Mass: 354.146724
- Monoisotopic Mass: 354.146724
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1
- XLogP3: 5.1
Experimental Properties
- Color/Form: Solid powder
- Density: 1.212
- Boiling Point: 495.9°C at 760 mmHg
- Flash Point: 253.7°C
- Refractive Index: 1.61
- PSA: 72.06000
- LogP: 5.03690
3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy- Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T32745-5mg |
Liconeolignan |
82209-75-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | T32745-5 mg |
Liconeolignan |
82209-75-4 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
| TargetMol Chemicals | T32745-25mg |
Liconeolignan |
82209-75-4 | 25mg |
¥ 10600 | 2024-07-20 |
3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy- Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy-
Comprehensive Analysis of 3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy- (CAS No. 82209-75-4)
The compound 3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy- (CAS No. 82209-75-4) is a naturally occurring or synthetically derived benzofuran derivative. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical research, nutraceuticals, and cosmetic formulations. Its unique structural features, including the benzofuran core, hydroxyl groups, and prenylated phenyl moiety, make it a subject of interest for scientists exploring bioactive compounds.
One of the most searched questions about this compound is: "What are the biological activities of 3-Benzofuranol derivatives?" Research suggests that derivatives of 3-Benzofuranol exhibit a range of biological properties, including antioxidant, anti-inflammatory, and potential neuroprotective effects. These properties align with current consumer trends favoring natural health products and plant-based therapeutics. The presence of methoxy groups and the prenyl side chain in its structure may contribute to its bioactivity, making it a promising candidate for further investigation.
From a chemical synthesis perspective, the compound's structure presents interesting challenges for organic chemists. The benzofuran scaffold is a privileged structure in medicinal chemistry, often associated with diverse pharmacological activities. Recent publications have highlighted innovative approaches to synthesizing similar compounds, reflecting the growing interest in heterocyclic chemistry and natural product-inspired drug discovery.
In the context of cosmeceutical applications, the hydroxy and methoxy substituents of this molecule suggest potential as a skin-conditioning agent. This aligns with the booming market for anti-aging ingredients and natural skincare solutions. Formulators are particularly interested in compounds that can offer both antioxidant protection and collagen-supporting benefits, making this benzofuran derivative worth exploring in dermatological research.
The analytical characterization of 3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy- typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for quality control in pharmaceutical development and for ensuring the compound's purity in research applications. Recent advances in analytical chemistry have made it easier to study such complex molecules with greater precision.
Environmental scientists have shown interest in the biodegradation pathways of similar benzofuran compounds, particularly in relation to green chemistry principles. As sustainability becomes a key concern across industries, understanding the environmental fate of such molecules is gaining importance. This ties into broader discussions about eco-friendly synthesis methods and biobased materials.
From a market perspective, the demand for specialized fine chemicals like this benzofuran derivative is growing, particularly in the nutraceutical and cosmetic ingredient sectors. Companies specializing in custom synthesis and contract research are increasingly asked to provide such compounds for various applications. This reflects the ongoing trend toward personalized medicine and targeted therapeutic approaches.
The structure-activity relationship (SAR) of this compound remains an active area of investigation. Researchers are particularly interested in how modifications to the prenyl group or methoxy substitutions might enhance its biological profile. Such studies contribute valuable knowledge to the field of medicinal chemistry and drug design, especially for conditions related to oxidative stress and chronic inflammation.
In conclusion, 3-Benzofuranol,2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,6-dimethoxy- represents an intriguing compound with multiple potential applications across various scientific disciplines. Its study contributes to our understanding of natural product chemistry, drug discovery, and material science, while addressing current consumer demands for natural and sustainable solutions in healthcare and personal care products.
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